molecular formula C8H3F4IO2 B13010929 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid

2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid

Cat. No.: B13010929
M. Wt: 334.01 g/mol
InChI Key: DQWPWTKVKGYLSG-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid: is a chemical compound with the molecular formula C8H3F4IO2. It belongs to the class of benzoic acids and contains both fluorine and iodine substituents on the benzene ring. The compound’s systematic name provides insight into its structure: it features a trifluoromethyl group (CF3), a fluorine atom (F), and an iodine atom (I) attached to the benzene ring.

Preparation Methods

Synthetic Routes: The synthesis of 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid involves several steps. One common synthetic route includes the following reactions:

    Fluorination: Introduction of the fluorine atom at the desired position on the benzene ring.

    Iodination: Substitution of a hydrogen atom with an iodine atom.

    Carboxylation: Conversion of the iodinated intermediate to the carboxylic acid group (COOH).

Industrial Production Methods: While industrial-scale production methods may vary, laboratories typically employ these synthetic routes using appropriate reagents and conditions.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of other functional groups.

    Substitution: The trifluoromethyl group and the iodine atom make it susceptible to substitution reactions.

    Reduction: Reduction of the carboxylic acid group may yield different derivatives.

Common Reagents and Conditions:

    Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.

    Iodinating Agents: Iodine (I) or iodine-containing compounds.

    Carboxylation Reagents: Carbon dioxide (CO) under specific conditions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Potential products include fluorinated and iodinated derivatives of the benzoic acid.

Scientific Research Applications

2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid finds applications in various scientific fields:

    Chemistry: As a precursor for designing novel fluorinated and iodinated compounds.

    Biology: In studies involving labeled molecules for tracking or imaging.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: As a building block for specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with biological targets, enzymes, or receptors, influencing cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While 2-Fluoro-6-iodo-3-(trifluoromethyl)benzoic acid is unique due to its combination of fluorine and iodine substituents, similar compounds include:

    3-(Trifluoromethyl)benzoic acid: A related compound with a trifluoromethyl group.

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Another derivative with bromine and fluorine atoms.

Properties

Molecular Formula

C8H3F4IO2

Molecular Weight

334.01 g/mol

IUPAC Name

2-fluoro-6-iodo-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3F4IO2/c9-6-3(8(10,11)12)1-2-4(13)5(6)7(14)15/h1-2H,(H,14,15)

InChI Key

DQWPWTKVKGYLSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)I

Origin of Product

United States

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